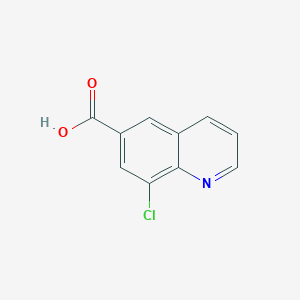

8-Chloroquinoline-6-carboxylic acid

Beschreibung

The scientific journey to understanding the importance of 8-Chloroquinoline-6-carboxylic acid begins with an appreciation of its core chemical scaffold, the quinoline (B57606) ring system, and the strategic inclusion of a halogen atom.

The quinolone scaffold, a bicyclic aromatic heterocycle, is a well-established and highly valued pharmacophore in medicinal chemistry. Its journey began with the discovery of quinine, an alkaloid from the bark of the Cinchona tree, which became a cornerstone in the treatment of malaria. uni.lu This seminal discovery paved the way for the development of a vast library of synthetic quinoline-based drugs with a broad spectrum of pharmacological activities.

Over the decades, medicinal chemists have extensively explored the quinolone scaffold, leading to the creation of potent antibacterial, antifungal, anticancer, and antiviral agents. researchgate.netpatsnap.com The versatility of the quinolone ring allows for functionalization at multiple positions, enabling the fine-tuning of its biological activity, pharmacokinetic properties, and target specificity. This adaptability has ensured the enduring relevance of quinolone scaffolds in the quest for new and effective therapeutic agents.

The introduction of halogen atoms, such as chlorine, into the quinoline scaffold is a strategic approach widely employed in medicinal chemistry to enhance the therapeutic potential of the parent molecule. Halogenation can significantly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Research has demonstrated that halogenated quinolines can exhibit potent biological activities. For instance, they have been investigated for their ability to eradicate drug-resistant bacterial biofilms, a significant challenge in clinical practice. nih.gov The position and nature of the halogen substituent on the quinoline ring can dramatically alter the compound's biological profile, making the synthesis and evaluation of new halogenated quinoline derivatives a fertile ground for scientific investigation.

While the broader families of quinolones and halogenated quinolines are the subject of extensive research, specific information regarding 8-Chloroquinoline-6-carboxylic acid in the current academic literature is limited. Its structural isomer, 6-Chloroquinoline-8-carboxylic acid, is documented with the CAS number 6456-78-6. chemscene.com The synthesis of related compounds, such as 7-chloroquinoline-8-carboxylic acids, has been described in patent literature, highlighting the industrial interest in this class of molecules. google.com

The significance of investigating 8-Chloroquinoline-6-carboxylic acid lies in its potential to contribute to the expansive field of quinoline chemistry. As a halogenated quinoline carboxylic acid, it possesses the core functionalities that have proven to be crucial for biological activity in related compounds. The carboxylic acid group can act as a key interaction point with biological targets and can also be a handle for further chemical modifications, allowing for the creation of a diverse range of derivatives.

Future research on 8-Chloroquinoline-6-carboxylic acid would likely focus on several key areas:

Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to access this specific isomer.

Physicochemical Profiling: Thoroughly characterizing its properties to understand its potential behavior in biological systems.

Biological Screening: Evaluating its activity in a wide range of assays to identify potential therapeutic applications, drawing inspiration from the known activities of other quinoline derivatives.

The exploration of this particular molecule holds the promise of uncovering new chemical entities with unique properties and potential applications, thereby enriching the chemical space of quinoline-based compounds.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H6ClNO2 |

|---|---|

Molekulargewicht |

207.61 g/mol |

IUPAC-Name |

8-chloroquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) |

InChI-Schlüssel |

UICDDPCBBHWDBO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Chloroquinoline 6 Carboxylic Acid and Analogous Structures

Established Synthetic Routes to 8-Chloroquinoline-6-carboxylic Acid

While a specific, documented one-pot synthesis of 8-Chloroquinoline-6-carboxylic acid is not readily found in the surveyed literature, its synthesis can be conceived through multi-step pathways involving the formation of the quinoline (B57606) core followed by functional group interconversions. A plausible approach would involve the synthesis of a suitable precursor, such as 8-chloro-6-methylquinoline, which can then be oxidized to the desired carboxylic acid.

General Synthetic Strategies for Chloroquinoline Carboxylic Acids

The synthesis of chloroquinoline carboxylic acids often involves a combination of fundamental organic reactions tailored to the quinoline scaffold. These strategies include the oxidation of precursor alkylquinolines, chlorination of the quinoline ring, and various named reactions that construct the quinoline system with the desired functionalities.

The oxidation of a methyl group on the quinoline ring to a carboxylic acid is a common and effective strategy. brainly.inpharmaguideline.com The choice of oxidizing agent is crucial to achieve high yields and avoid over-oxidation or degradation of the heterocyclic ring. youtube.comlibretexts.org

Common oxidizing agents for the conversion of methylquinolines to quinoline carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent that can effectively convert methylquinolines to their corresponding carboxylic acids, often under alkaline conditions. brainly.inpharmaguideline.com For instance, quinoline itself, upon oxidation with acidic KMnO₄, yields quinolinic acid (pyridine-2,3-dicarboxylic acid). brainly.in

Nitric Acid (HNO₃): Can be used for the direct oxidation of methylquinoline compounds in the presence of sulfuric acid and a heavy metal catalyst. pw.edu.pl

Selenium Dioxide (SeO₂): A selective oxidizing agent that is particularly useful for the oxidation of methyl groups at the 2 or 4-position of the quinoline ring to the corresponding aldehydes, which can be further oxidized to carboxylic acids. tandfonline.comnih.govresearchgate.net The oxidation of methylquinolines with selenium dioxide is considered a straightforward method for preparing quinoline aldehydes. tandfonline.com

Nickel Peroxide: This reagent has been used for the room temperature oxidation of methylquinoline carboxylic acids to quinoline dicarboxylic acids in high yield. tandfonline.comtandfonline.com

The reactivity of the methyl group can be influenced by its position on the quinoline ring and the presence of other substituents. For example, the 2-methyl group is generally more susceptible to oxidation than a 4-methyl group. nih.gov

Table 1: Examples of Oxidation Reactions in Quinoline Carboxylic Acid Synthesis

| Starting Material | Oxidizing Agent | Product | Reference |

| Quinoline | Acidic KMnO₄ | Quinolinic acid | brainly.in |

| 2-Methylquinoline | Selenium Dioxide | 2-Quinolinecarboxaldehyde | tandfonline.com |

| 2-Methylquinoline-3-carboxylic acid | Nickel Peroxide | Quinoline-2,3-dicarboxylic acid | tandfonline.comtandfonline.com |

| 5- and 6-substituted 8-methylquinolines | Pd(II)/2,6-pyridinedicarboxylic acid, O₂ | Corresponding 8-quinoline carboxylic acids (minor products) | rsc.org |

The introduction of a chlorine atom onto the quinoline ring can be achieved through electrophilic halogenation. The position of chlorination is directed by the existing substituents and the reaction conditions. For the synthesis of 8-chloroquinolines, direct chlorination of quinoline in strong acid with a halogenating agent is a potential route. pjsir.org

Common chlorinating agents and methods include:

N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent.

Chlorine gas (Cl₂) in sulfuric acid: This method can lead to the formation of 5- and 8-chloroquinolines. pjsir.org The presence of silver sulfate (B86663) can promote this reaction. pjsir.org

The chlorination of quinoline itself in 98% sulfuric acid with dry chlorine and silver sulfate has been shown to yield a mixture of 5-chloroquinoline (B16772), 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org A metal-free method for the C5-selective halogenation of quinolines using N-halosuccinimides in water has also been developed. rsc.org

Table 2: Examples of Chlorination Reactions of Quinolines

| Starting Material | Chlorinating Agent/Conditions | Product(s) | Reference |

| Quinoline | Cl₂/Ag₂SO₄ in H₂SO₄ | 5-Chloroquinoline, 8-Chloroquinoline, 5,8-Dichloroquinoline | pjsir.org |

| Quinoline derivatives | N-Chlorosuccinimide (NCS) in water | C5-Chloroquinolines | rsc.org |

| 3-(Chloroanilino)propionic acid derivative | Phosphorus oxychloride | Dichloroquinoline derivative | google.com |

The Vilsmeier-Haack reaction is a versatile method for the formylation and cyclization of activated aromatic and heterocyclic compounds. nih.govnih.govresearchgate.netchemijournal.com While it typically introduces a formyl group, this can be a precursor to a carboxylic acid group through subsequent oxidation. The reaction of N-arylacetamides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of 2-chloro-3-formylquinolines. chemijournal.com

This reaction is particularly effective for N-arylacetamides with electron-donating groups at the meta-position. The resulting 2-chloro-3-formylquinolines are versatile intermediates that can undergo further transformations.

Table 3: Vilsmeier-Haack Reaction for Quinoline Synthesis

| Starting Material | Reagents | Product | Reference |

| N-Arylacetamides | POCl₃, DMF | 2-Chloro-3-formylquinolines | researchgate.net |

| 4-Hydroxyquinaldines | Vilsmeier-Haack reagent | 4-Chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines | nih.gov |

| Substituted Acetanilide | Vilsmeier-Haack reagent | 2-Chloro-3-formyl-8-methylquinoline | chemijournal.com |

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.orgjocpr.comresearchgate.netacs.orgresearchgate.netrsc.org The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form the quinoline ring. wikipedia.org

This method is particularly useful for synthesizing quinolines with a carboxylic acid group at the 4-position. A variety of carbonyl compounds can be used, leading to a wide range of substituted quinoline-4-carboxylic acids. researchgate.netacs.org

Table 4: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Isatin | Carbonyl compound | Substituted quinoline-4-carboxylic acids | wikipedia.orgresearchgate.net |

| Isatin | Enaminones | Quinoline-4-carboxylic acids | researchgate.net |

| Indophenazino fused carbazole/azacarbazoles | Isatin | Indophenazino fused quinoline-4-carboxylic acid derivatives | jocpr.com |

Various named reactions that utilize nitrogen-containing reagents are fundamental to the synthesis of the quinoline core. These include the Doebner-von Miller, Combes, and Skraup syntheses.

Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. iipseries.orgepa.govwikipedia.orgsynarchive.comslideshare.net It is a versatile method for producing a variety of substituted quinolines.

Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones, followed by acid-catalyzed cyclization to form substituted quinolines. drugfuture.comwikipedia.orgresearchgate.netchempedia.info It is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org

Skraup Synthesis: This is a classic method for synthesizing quinoline itself, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.orgiipseries.org

These reactions build the fundamental quinoline ring system, which can then be further functionalized to introduce chloro and carboxylic acid groups as needed. The functionalization of quinoline N-oxides with thiourea (B124793) has also been reported as a method to introduce sulfur-containing groups, which can be precursors to other functionalities. organic-chemistry.org

Multi-Stage Synthetic Approaches for Functionalized Chloroquinolines

The construction of functionalized chloroquinolines rarely occurs in a single step. Instead, chemists employ multi-stage strategies to build the quinoline ring system and then modify it to introduce the desired chlorine and carboxylic acid functionalities. A common and versatile approach is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. These aldehydes then serve as versatile intermediates for further transformations.

For instance, a general synthesis of 6- or 8-substituted-2-chloroquinoline-3-carboxylic acids begins with the appropriate substituted acetanilide. researchgate.net This starting material undergoes a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield a 2-chloro-3-formylquinoline. Subsequent oxidation of the aldehyde group to a carboxylic acid, typically using an oxidizing agent like potassium permanganate (KMnO₄), affords the target 2-chloroquinoline-3-carboxylic acid. researchgate.net This two-step process is a classic example of a multi-stage synthesis where the quinoline core is first formed and chlorinated, followed by functional group manipulation to install the carboxylic acid.

Another well-established method for quinoline synthesis that can be adapted for these targets is the Skraup synthesis. This reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For example, the synthesis of 5-chloroquinoline-8-carboxylic acid is achieved by reacting 2-amino-4-chlorobenzoic acid with glycerol. chemicalbook.com This approach builds the quinoline ring system with the chloro and carboxylic acid groups already incorporated into the aniline precursor.

The conversion of hydroxyquinolines to chloroquinolines is another critical multi-stage approach. 8-Hydroxyquinolines, which can be synthesized through methods like the Skraup synthesis from o-aminophenol and glycerol, serve as key precursors. chemicalbook.com The hydroxyl group can then be converted to a chlorine atom using a variety of chlorinating agents, such as phosphoryl chloride or thionyl chloride. This strategy allows for the late-stage introduction of the chlorine atom, which can be advantageous in complex syntheses.

A variety of functionalized chloroquinolines have been synthesized using these multi-stage approaches, as detailed in the following table.

| Starting Material | Reagents | Intermediate Product | Final Product | Reference |

| Substituted Acetanilide | 1. POCl₃, DMF; 2. KMnO₄ | 2-Chloro-3-formylquinoline | 6/8-Substituted-2-chloroquinoline-3-carboxylic acid | researchgate.net |

| 2-Amino-4-chlorobenzoic acid | Glycerol, H₂SO₄ | - | 5-Chloroquinoline-8-carboxylic acid | chemicalbook.com |

| 8-Hydroxyquinoline (B1678124) | N-Chlorosuccinimide (NCS), Acid | - | 5,7-Dichloro-8-hydroxyquinoline | nih.gov |

| o-Aminophenol | Glycerol, H₂SO₄, o-Nitrophenol | 8-Hydroxyquinoline | - | chemicalbook.com |

This table presents examples of multi-stage synthetic routes to various functionalized chloroquinolines.

Regioselectivity and Yield Optimization in Chloroquinoline Carboxylic Acid Synthesis

Regioselectivity is a paramount concern in the synthesis of substituted quinolines, as the position of the functional groups dramatically influences the molecule's properties. In the context of chloroquinoline carboxylic acids, achieving the desired substitution pattern, such as the 8-chloro-6-carboxylic acid arrangement, requires careful control over the reaction conditions and choice of synthetic route.

The regiochemical outcome of electrophilic substitution reactions on the quinoline ring is dictated by the electronic nature of the existing substituents and the inherent reactivity of the different positions on the bicyclic system. For instance, in the Vilsmeier-Haack reaction to form chloro-formylquinolines, the position of the formylation is directed by the substituent on the starting aniline. researchgate.net

The yield of these reactions is also a critical factor. Optimization often involves adjusting parameters such as temperature, reaction time, and the stoichiometry of the reagents. For example, in the synthesis of 2-chloroquinoline (B121035) based polyhydroquinolines, the use of a mild and efficient base like potassium carbonate (K₂CO₃) at a controlled temperature was found to lead to high regioselectivity and good yields. nih.govresearchgate.net

In cases where direct substitution reactions may lead to a mixture of isomers, a more controlled, multi-step approach is often preferred to ensure high regioselectivity. The choice of the starting material is fundamental to controlling the final substitution pattern. By starting with an aniline that already contains the precursors to the desired functional groups in the correct positions, the regiochemical outcome of the quinoline-forming cyclization is predetermined.

The following table summarizes factors influencing regioselectivity and yield in the synthesis of chloroquinoline carboxylic acids.

| Factor | Influence on Synthesis | Example | Reference |

| Starting Material | Pre-defines the substitution pattern of the final product. | Using 2-amino-4-chlorobenzoic acid to direct the formation of a 5-chloroquinoline derivative. | chemicalbook.com |

| Reaction Conditions | Temperature, catalysts, and bases can control which isomer is preferentially formed. | Use of K₂CO₃ at a controlled temperature for high regioselectivity in 2-chloroquinoline synthesis. | nih.govresearchgate.net |

| Nature of Reagents | The choice of chlorinating or oxidizing agents can affect both yield and selectivity. | Use of POCl₃ in the Vilsmeier-Haack reaction to introduce both the chloro and formyl precursors. | researchgate.net |

| Synthetic Strategy | Multi-step sequences often allow for better control over regiochemistry than one-pot reactions. | Formation of an 8-hydroxyquinoline followed by selective chlorination. | chemicalbook.comnih.gov |

This table outlines key considerations for optimizing the synthesis of specifically substituted chloroquinoline carboxylic acids.

Chemical Transformations and Derivatization Studies of 8 Chloroquinoline 6 Carboxylic Acid

Synthesis of Esters and Amides from Quinoline (B57606) Carboxylic Acids

The synthesis of esters and amides from quinoline carboxylic acids, including the 8-chloro-6-carboxylic acid derivative, is a cornerstone of its derivatization chemistry. These reactions are fundamental in creating compounds with diverse biological activities and material properties. libretexts.orgnih.gov

Esterification: Esters are commonly synthesized through the Fischer esterification process, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This is an equilibrium-driven reaction, and the yield of the ester can be maximized by removing water as it is formed. libretexts.org Alternatively, esters can be prepared by reacting the corresponding acyl chloride or anhydride (B1165640) with an alcohol. youtube.com

Amidation: The formation of amides from carboxylic acids is a critical transformation in organic and medicinal chemistry. nih.gov Direct reaction of a carboxylic acid with an amine is generally not feasible due to an acid-base reaction. fishersci.it Therefore, the carboxylic acid is typically activated first. Common methods include:

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. rsc.orgreddit.com The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. fishersci.it

Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU, can be used to facilitate the direct formation of an amide bond between a carboxylic acid and an amine. fishersci.it These reagents work by forming a highly activated ester intermediate. fishersci.it

The table below summarizes common reagents and conditions for the synthesis of esters and amides from carboxylic acids.

| Transformation | Reagent(s) | Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of Water | Ester |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine | 1. Reflux 2. Room Temperature | Amide |

| Amidation (Coupling Reagent) | Amine, Coupling Reagent (e.g., DCC, EDC, HATU), Base (e.g., DIEA, TEA) | Room Temperature | Amide |

Introduction of Fused Heterocyclic Moieties

The construction of fused heterocyclic systems onto the quinoline core of 8-chloroquinoline-6-carboxylic acid has been a fruitful area of research, leading to the discovery of compounds with significant biological activities. A notable strategy involves the synthesis of diazepino[2,3-h]quinolone carboxylic acids and their benzo-homologs. nih.gov

This approach often begins with the nitration of a suitable quinoline precursor, followed by nucleophilic aromatic substitution (SNAr) to introduce a side chain that will ultimately form the fused ring. nih.gov The nitro group is then reduced to an amine, which can undergo intramolecular cyclization, often catalyzed by strong acids like polyphosphoric acid (PPA) or sulfuric acid, to yield the desired fused heterocyclic system. nih.gov For instance, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with β-alanine, followed by reduction and cyclization, affords a tricyclic diazepino[2,3-h]quinoline derivative. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify the 8-chloroquinoline-6-carboxylic acid scaffold. nih.govnih.gov The Suzuki-Miyaura coupling, in particular, has proven to be a highly effective method for introducing a wide variety of aryl and heteroaryl groups at the 8-position of the quinoline ring. nih.govsnnu.edu.cn

This reaction typically involves the coupling of the chloroquinoline derivative with a boronic acid or a boronate ester in the presence of a palladium catalyst, a base, and a suitable ligand. nih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov For example, the Suzuki-Miyaura coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids has been successfully achieved using a Pd(PPh₃)₂Cl₂/Sphos catalyst system. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast library of 8-substituted quinoline derivatives with diverse electronic and steric properties, which is invaluable for structure-activity relationship studies in drug discovery and for tuning the properties of materials. nih.gov

Below is a table summarizing key aspects of the Suzuki-Miyaura coupling reaction for aryl halides.

| Component | Example | Role |

| Aryl Halide | 8-Chloroquinoline-6-carboxylic acid | Electrophilic partner |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Catalyzes the cross-coupling |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Ligand | SPhos, PPh₃ | Stabilizes and activates the catalyst |

| Solvent | Toluene, THF/Water | Reaction medium |

Spectroscopic and Structural Elucidation in Research on 8 Chloroquinoline 6 Carboxylic Acid Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of 8-chloroquinoline-6-carboxylic acid derivatives by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule. uncw.edutsijournals.com

In ¹H NMR spectroscopy of quinoline (B57606) derivatives, the protons on the aromatic rings exhibit characteristic chemical shifts. uncw.edu The concentration-dependent chemical shift changes observed in ¹H NMR studies of quinolines are attributed to π-π stacking interactions between the aromatic rings. uncw.eduuncw.edu For carboxylic acids, the acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, around 10–12 ppm. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid group are also deshielded and resonate in the 2-3 ppm range. libretexts.org

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the carboxylic acid group appearing in a distinct region of the spectrum, typically between 160 and 185 ppm. libretexts.orgoregonstate.edu The aromatic carbons of the quinoline ring also show characteristic chemical shifts, which can be influenced by the presence and position of substituents. tsijournals.comresearchgate.net The chemical shifts of the carbon atoms in the quinoline ring can be affected by factors such as the lone pair of electrons on the nitrogen atom. rsc.org

By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, researchers can precisely map out the connectivity of atoms and confirm the substitution pattern on the 8-chloroquinoline-6-carboxylic acid core.

Interactive Data Table: Typical NMR Chemical Shifts for Quinoline Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Carboxylic Acid (-COOH) | 10 - 12 | Broad singlet, position can be concentration dependent. libretexts.org |

| ¹H | Aromatic (Quinoline Ring) | 7.0 - 9.0 | Complex multiplet patterns depending on substitution. |

| ¹H | Protons adjacent to COOH | 2.0 - 3.0 | Deshielded due to the inductive effect of the carbonyl group. libretexts.org |

| ¹³C | Carbonyl (-COOH) | 160 - 185 | libretexts.orgoregonstate.edu |

| ¹³C | Aromatic (Quinoline Ring) | 120 - 150 | Shifts are sensitive to substituent effects. |

Application of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 8-chloroquinoline-6-carboxylic acid and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns. chemicalpapers.com

Electron ionization (EI) is a common technique used in the mass spectral analysis of quinoline derivatives. chemicalpapers.comresearchgate.net The mass spectrum of the parent compound, 8-chloroquinoline, would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2] peak being approximately one-third the intensity of the molecular ion [M] peak.

For 8-chloroquinoline-6-carboxylic acid, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight of 207.61 g/mol . chemscene.com The fragmentation of quinoline carboxylic acids often involves the loss of the carboxylic acid group (-COOH) as a neutral molecule (45 Da) or the loss of a hydroxyl radical (-OH, 17 Da). libretexts.org The fragmentation of the quinoline ring itself can also lead to a series of characteristic ions.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for the analysis of derivatives, confirming the molecular weight of the synthesized compounds.

Interactive Data Table: Key Mass Spectrometry Data for 8-Chloroquinoline-6-carboxylic Acid

| Parameter | Value/Observation | Significance |

| Molecular Weight | 207.61 g/mol | Confirms the elemental formula C₁₀H₆ClNO₂. chemscene.com |

| Molecular Ion Peak (M+) | m/z 207/209 | The presence of the M+2 peak confirms the presence of one chlorine atom. |

| Key Fragmentation Ion | [M-COOH]+ | Loss of the carboxylic acid group. |

| Key Fragmentation Ion | [M-OH]+ | Loss of the hydroxyl radical from the carboxylic acid. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 8-chloroquinoline-6-carboxylic acid and its derivatives. researchgate.net The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds. mdpi.com

The most characteristic absorption for a carboxylic acid is the broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. vscht.czlibretexts.orgpressbooks.pub This broadness is a result of hydrogen bonding between the carboxylic acid molecules. libretexts.org

Another key absorption is the C=O (carbonyl) stretching vibration of the carboxylic acid, which is observed as a strong, sharp peak typically between 1760 and 1690 cm⁻¹. libretexts.orgpressbooks.pub The exact position can be influenced by conjugation with the aromatic ring.

The quinoline ring itself gives rise to several characteristic absorptions. These include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H bending vibrations. mdpi.comrsc.org The C-Cl stretching vibration of the 8-chloro substituent would also be present, typically in the fingerprint region below 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for 8-Chloroquinoline-6-carboxylic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong vscht.czlibretexts.orgpressbooks.pub |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong libretexts.orgpressbooks.pub |

| Aromatic C=C/C=N | Stretch | 1600 - 1450 | Medium to Strong mdpi.com |

| Aromatic C-H | Bend | 900 - 650 | Medium to Strong vscht.cz |

| C-Cl | Stretch | < 800 | Medium to Strong |

X-ray Crystallography for Molecular Conformation and Stereochemistry

For quinoline derivatives, X-ray crystallography can reveal the planarity of the quinoline ring system and the orientation of the substituents. researchgate.net In the case of 8-chloroquinoline-6-carboxylic acid, the crystal structure would confirm the relative positions of the chloro and carboxylic acid groups on the quinoline ring.

Computational and Theoretical Investigations of 8 Chloroquinoline 6 Carboxylic Acid

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and lead optimization to forecast the binding affinity and interaction patterns of a ligand with the active site of a target protein.

Studies on quinoline (B57606) derivatives have demonstrated their potential to interact with various biological targets. For instance, derivatives of 2-chloroquinoline-3-carboxylic acid have been docked against E. coli DNA gyrase B and human topoisomerase IIα, showing binding affinities ranging from -6.1 to -7.2 kcal/mol and -6.8 to -7.4 kcal/mol, respectively. nih.gov These values are comparable to that of the known antibacterial agent ciprofloxacin, suggesting that these compounds could be promising candidates for further investigation as antibacterial agents. nih.govtandfonline.com

In the context of antimalarial research, 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids were docked with the Plasmodium lactate (B86563) dehydrogenase (LDH) receptor protein. researchgate.net One derivative, in particular, exhibited a strong binding energy of -9.05 kcal/mol and formed five hydrogen bond interactions, identifying it as a promising lead for inhibiting the Plasmodium LDH receptor. researchgate.netnih.gov Similarly, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα enzyme have been used to rationalize the observed anticancer activity, highlighting the importance of hydrogen bonding in ligand/receptor binding. mdpi.com

The general approach in these studies involves preparing the 3D structure of the ligand, minimizing its energy using force fields like Merck Molecular Force Field (MMFF94), and then docking it into the binding site of a receptor protein obtained from a database like the Protein Data Bank (PDB). researchgate.net The results are analyzed based on the binding energy (ΔG) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the target's active site. nih.govresearchgate.net

Table 1: Molecular Docking Results for Chloroquinoline Carboxylic Acid Derivatives

| Derivative Class | Target Protein (PDB ID) | Binding Affinity / Energy (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carboxylic acid analogs | E. coli DNA Gyrase B | -6.1 to -7.2 | Not specified | Antibacterial nih.gov |

| 2-Chloroquinoline-3-carboxylic acid analogs | Human Topoisomerase IIα | -6.8 to -7.4 | Not specified | Anticancer nih.gov |

| 2-Aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids | Plasmodium LDH Receptor | up to -9.05 | Not specified | Antimalarial researchgate.netnih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified | Inferred H-bonding | Anticancer mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time. nih.govyoutube.com This computational method is employed to study the stability of protein-ligand complexes, observe conformational changes, and calculate binding free energies, providing a dynamic picture that complements the static view from molecular docking. nih.govnih.gov

For quinoline derivatives, MD simulations have been crucial in validating docking results and assessing the stability of the predicted binding poses. nih.gov For example, MD simulations performed on quinoline derivatives designed as protease inhibitors for SARS-CoV-2 indicated the formation of stable ligand-Mpro complexes. tandfonline.com These simulations, often run for nanoseconds, track metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of individual residues. nih.govnih.gov A stable RMSD over the simulation time suggests that the ligand remains securely bound within the target's active site. nih.gov

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is frequently applied to MD simulation trajectories to calculate the binding free energy of a ligand to its receptor. nih.gov This provides a more accurate estimation of binding affinity than docking scores alone. Studies on quinoline derivatives as potential acetylcholinesterase inhibitors have used MD simulations coupled with MM-PBSA calculations to identify the most promising candidates. nih.gov Similarly, MD simulations of quinine, a related quinoline alkaloid, within biodegradable polymer nanoparticles have been used to understand the mechanism of drug encapsulation and release at a molecular level. nih.gov These simulations reveal how factors like hydrophobicity and intermolecular interactions govern the stability of the drug-polymer system. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net By calculating properties based on the electron density, DFT provides valuable insights that are complementary to force-field-based methods like docking and MD simulations.

For quinoline derivatives, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G'(d,p), are performed to optimize the molecular geometry and analyze electronic properties. nih.govresearchgate.netrsc.org Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobaghdad.edu.iq The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netuobaghdad.edu.iq For a series of novel quinoline derivatives, the HOMO-LUMO energy gaps were calculated to be between 0.130 eV and 0.1609 eV. uobaghdad.edu.iq

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. researchgate.net These maps help identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with biological receptors. nih.govresearchgate.net Other calculated properties like electronegativity, chemical potential, hardness, and softness provide further details on the molecule's reactivity profile. nih.govrsc.org Time-Dependent DFT (TD-DFT) can also be used to predict theoretical absorption spectra. nih.govrsc.org

Table 2: Representative DFT-Calculated Properties for Quinoline Derivatives

| Property | Significance | Example Finding |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity. | Calculated gaps for derivatives ranged from 0.130 eV to 0.1609 eV, with lower gaps suggesting higher reactivity. uobaghdad.edu.iq |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites for interaction. | Used to foresee important reactive sites for interaction with target proteins. researchgate.net |

| Global Reactivity Descriptors | (Electronegativity, Hardness, Softness) Quantify the molecule's overall reactivity. | Calculated to provide insights into the electrophilicity index and chemical potential. nih.govrsc.org |

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational models are pivotal in deriving these relationships, allowing for the rational design of more potent and selective analogs.

For quinoline carboxylic acids, computational SAR studies have identified several key structural features that govern their activity. nih.gov A crucial element is the carboxylic acid group, often at the 4-position, which is frequently involved in critical interactions with the target protein. nih.govelsevierpure.com The quinoline core itself serves as a versatile scaffold, and substitutions on this ring system significantly modulate activity. mdpi.com

For instance, in the development of inhibitors for human dihydroorotate (B8406146) dehydrogenase (DHODH), SAR studies revealed that bulky hydrophobic substituents at the C-2 position and specific substitutions on the benzo portion of the quinoline ring are necessary for potent inhibition. elsevierpure.com A review of antitumor quinolines and naphthyridines noted that an aniline (B41778) group at C-4, substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 are important for optimal activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between chemical descriptors and biological activity. nih.gov 2D and 3D-QSAR models for quinoline derivatives against Plasmodium falciparum have been developed. nih.gov The resulting contour maps from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. nih.gov For example, a CoMFA model might show that a bulky substituent is favored at the C-2 position of the quinoline core for increased antiplasmodial activity. nih.gov These models serve as a predictive guide for designing new derivatives with improved therapeutic potential. mdpi.comnih.gov

Mechanistic Aspects of Biological Activity of 8 Chloroquinoline 6 Carboxylic Acid and Its Analogs

Antimicrobial Action Mechanisms

Analogs of 8-Chloroquinoline-6-carboxylic acid demonstrate notable efficacy against a range of microbial pathogens. Their activity stems from the ability to interfere with fundamental life processes in bacteria and fungi through various mechanisms, from disrupting cellular pathways to inhibiting essential enzymes.

Inhibition of Bacterial and Fungal Growth Pathways

Quinolone derivatives exhibit broad-spectrum antimicrobial properties by impeding critical growth pathways. The core mechanism for some analogs involves compromising the integrity of the microbial cell membrane. For instance, certain carboxylic acid-containing compounds can increase the permeability of both the outer and plasma membranes of bacteria. nih.gov This disruption leads to a loss of the membrane's barrier function, causing the leakage of essential cytoplasmic contents, such as nucleotides, and ultimately resulting in cell death. nih.gov

Furthermore, the antimicrobial action of quinoline (B57606) derivatives, such as 6-Aminoquinoline-8-carboxylic acid, may involve direct interference with microbial metabolism. nih.gov Some 8-hydroxyquinoline (B1678124) analogs have demonstrated activity against various Gram-positive and Gram-negative bacteria. nih.govnih.gov While some derivatives show potent antibacterial effects, their antifungal activity can be modest. For example, certain triazole-8-hydroxyquinoline derivatives exhibited only low activity against several Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 mg/mL. nih.gov The specific substitutions on the quinoline ring are critical, as seen in studies of 6,8-disubstituted-quinolone-3-carboxylic acids, where only the 6,8-difluoro derivative displayed moderate antibacterial activity. wikipedia.org

Targeting Microbial Enzymes (e.g., Class II Fructose-1,6-bisphosphate Aldolase)

A key strategy in developing selective antimicrobial agents is to target enzymes that are essential for the microbe but absent in the host. Class II fructose-1,6-bisphosphate aldolase (B8822740) (FBA) represents an ideal target as it is crucial for glycolysis and gluconeogenesis in bacteria, fungi, and protozoa, but is structurally and mechanistically distinct from the Class I FBA found in mammals. frontiersin.orgnih.gov This enzyme plays a central role in carbohydrate metabolism, catalyzing the reversible cleavage of fructose (B13574) 1,6-bisphosphate into two triose phosphates. nih.govresearchgate.net

Research has successfully identified a quinoline analog that targets this enzyme. 8-Hydroxyquinoline-2-carboxylic acid was identified as a noncompetitive inhibitor of the Class II FBA from Mycobacterium tuberculosis (MtFBA). frontiersin.org This discovery is significant as it presents a novel mechanism of action compared to previously developed substrate-mimicking competitive inhibitors. frontiersin.org The compound was also shown to possess anti-tuberculosis properties and demonstrated inhibitory effects against Class II FBAs from other pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

| Compound | Target Enzyme | Organism | IC₅₀ Value | Inhibition Type |

|---|---|---|---|---|

| 8-Hydroxyquinoline-2-carboxylic acid | Class II Fructose 1,6-bisphosphate Aldolase (MtFBA) | Mycobacterium tuberculosis | 10 ± 1 μM | Noncompetitive |

Interactions with Bacterial DNA Gyrase and Topoisomerase IIβ

The primary and most well-understood mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase and the closely related topoisomerase IV. DNA gyrase, an essential enzyme in bacteria that is not present in humans, is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. frontiersin.orgcapes.gov.br

Quinolone compounds exert their bactericidal effect by binding to and stabilizing the complex formed between DNA gyrase and the cleaved DNA strands. frontiersin.org This action prevents the subsequent re-ligation of the DNA break, effectively trapping the enzyme on the DNA. frontiersin.orgcapes.gov.br The resulting stable ternary complex acts as a physical barrier, blocking the progression of replication forks and transcription machinery, which is lethal to the bacterial cell. frontiersin.org While quinolones are highly effective against bacterial gyrase, its eukaryotic counterpart, topoisomerase II, remains largely resistant, which contributes to the selective toxicity of these drugs. frontiersin.org The C-8 position of the quinolone ring has been proposed to be involved in the interaction with the gyrase enzyme. frontiersin.org

Anticancer Research Directions

In addition to their antimicrobial properties, quinoline-based compounds are a significant focus of anticancer research. Their ability to modulate pathways involved in cell growth, proliferation, and survival makes them promising candidates for oncology applications.

Inhibition of Cancer Cell Proliferation Mechanisms

Analogs of 8-Chloroquinoline-6-carboxylic acid employ several mechanisms to inhibit the proliferation of cancer cells. A common mechanism involves the induction of programmed cell death, or apoptosis. For example, certain quinazoline-based carboxylic acid derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7). The antiproliferative activity of some 8-hydroxyquinoline derivatives is linked to their ability to induce the production of reactive oxygen species (ROS) and cause double-strand breaks in DNA. nih.gov

Another key mechanism is the disruption of the cell cycle. A derivative, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, was found to inhibit the growth of leukemic cell lines by inducing a G0/G1 phase cell cycle arrest and promoting cell differentiation rather than apoptosis. Similarly, another analog, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, arrested the cell cycle of MCF-7 cells at the G1 phase. This halt in the cell cycle prevents cancer cells from replicating their DNA and dividing. Numerous quinoline derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, including human melanoma (A-375), lung (A-549), colon (HCT 116), and liver (HepG-2) cancer cells. nih.govnih.gov

Modulation of Protein Kinase Activity (e.g., CK2, VEGFR-2)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Quinolone derivatives have been developed to selectively modulate the activity of specific protein kinases.

Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, where it promotes pro-survival and anti-apoptotic pathways. Its role in cancer has made it an attractive target for drug development. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of CK2. A study identified 22 such compounds that inhibited CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. A notable clinical-stage CK2 inhibitor is CX-4945 (Silmitasertib), which has a 5-(3-chlorophenylamino)benzo[c] nih.govnaphthyridine-8-carboxylic acid structure. This potent and selective inhibitor binds to the ATP-binding site of CK2, with a binding mechanism involving a combination of hydrophobic interactions, an ionic bridge with the amino acid Lys68, and hydrogen bonding with the hinge region of the enzyme.

| Compound Class | Target Kinase | Reported Activity (IC₅₀) |

|---|---|---|

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 μM |

| CX-4945 (Silmitasertib) | Protein Kinase CK2 | Kᵢ = 0.38 nM |

| 5-anilinoquinazoline derivatives | VEGFR-2 | Submicromolar range (e.g., 12.0 nM) |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. nih.gov Several quinoline-containing compounds, such as the approved drugs Lenvatinib and Cabozantinib, function as VEGFR-2 inhibitors. Research continues to yield novel quinoline and quinazoline (B50416) analogs that effectively inhibit this kinase. For instance, a series of 5-anilinoquinazoline derivatives showed potent VEGFR-2 kinase inhibition with IC₅₀ values in the submicromolar range. These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.

Molecular Mechanisms of Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Quinoline derivatives, including those structurally related to 8-chloroquinoline-6-carboxylic acid, have been shown to trigger this process through various molecular pathways.

Research into a synthesized aryl ester of quinoline-2-carboxylic acid demonstrated its potent cytotoxic effect on prostate cancer (PC3) cells, with an IC50 value of 26 µg/mL. nih.gov This compound was found to induce apoptosis by arresting the cell cycle at the S phase. nih.gov Further investigation revealed a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to the activation of caspase-9 and caspase-7, which are key executioner enzymes that dismantle the cell. nih.gov The characteristic "ladder" pattern of internucleosomal DNA fragmentation, a classic indicator of apoptosis, was also observed. nih.gov

Similarly, studies on other quinazoline derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have shown apoptosis induction in breast cancer cell lines (MCF-7). nih.gov This compound arrested the cell cycle in the G1 phase and promoted apoptosis, highlighting the potential for this class of molecules to interfere with cell cycle progression and trigger cell death. nih.gov The extrinsic pathway of apoptosis can also be initiated by certain quinoline compounds, which can involve the activation of death receptors like Fas, leading to the recruitment of adaptor proteins and the activation of caspase-8. nih.gov

Interactive Table: Apoptotic Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 | Cell Cycle Arrest | Apoptotic Pathway | Key Protein Modulation | Reference |

|---|---|---|---|---|---|---|

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | 26 µg/mL | S Phase | Intrinsic | ↑ Bax, ↓ Bcl-2, ↑ Caspase-9, ↑ Caspase-7 | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78 µM | G1 Phase | Not specified | Not specified | nih.gov |

Role of Metal Ion Interaction in Anticancer Activity

The anticancer properties of quinoline derivatives are often intricately linked to their ability to chelate metal ions. nih.govfrontiersin.org 8-Hydroxyquinoline (8HQ) and its analogs are well-known for their metal-binding capabilities, which can significantly influence their biological activity. nih.govresearchgate.netnih.govresearchgate.net

The interaction with essential metal ions like copper (Cu) and iron (Fe) can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death. nih.gov The formation of redox-active copper(II) complexes with 8-hydroxyquinoline-derived Mannich bases has been associated with their selective toxicity towards multidrug-resistant (MDR) cancer cells. nih.gov This suggests that the chelation of copper and subsequent redox cycling can be a powerful mechanism to overcome drug resistance. nih.gov

Studies on copper(II) complexes of 8-hydroxyquinoline hydrazones have demonstrated their potential as anticancer agents. frontiersin.org These complexes can induce apoptosis and cause DNA damage through the generation of ROS. frontiersin.org The stability of these metal complexes at physiological pH is a critical factor in their therapeutic efficacy. frontiersin.org For instance, certain copper(II) complexes of 8-hydroxyquinoline derivatives remain stable with minimal dissociation, allowing them to exert their cytotoxic effects effectively. frontiersin.org

Interactive Table: Metal-Binding and Anticancer Activity of Quinoline Derivatives

| Quinoline Derivative | Metal Ion(s) | Proposed Anticancer Mechanism | Cell Line(s) | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline-derived Mannich bases | Copper(II), Iron(III) | Induction of oxidative stress via redox-active Cu(II) complexes; Iron deprivation | Multidrug-resistant cancer cells | nih.gov |

| 8-Hydroxyquinoline hydrazones | Copper(II) | Generation of ROS, DNA damage, Apoptosis induction | Melanoma cell line | frontiersin.org |

| Clioquinol (an 8HQ derivative) | Copper, Zinc | Proteasome inhibition, Antiangiogenesis | Breast cancer, prostate cancer, leukemia, myeloma | nih.gov |

Antiviral Research Modalities

The versatile quinoline scaffold has also been explored for its antiviral properties, with research focusing on inhibiting viral replication and evaluating efficacy against specific viral strains.

A key target in antiviral drug development is the inhibition of essential viral enzymes. For retroviruses like HIV, the integrase enzyme, which is responsible for inserting the viral genome into the host cell's DNA, is a critical target. Quinolone-3-carboxylic acids have been investigated as potential HIV-1 integrase inhibitors. nih.gov A series of 5-fluoroquinolone-3-carboxylic acids demonstrated anti-HIV activity, with one compound showing potent inhibition against both wild-type and a mutant virus strain, with EC₅₀ values of 0.032 and 0.082 μM, respectively. nih.gov

The 8-hydroxy-1,6-naphthyridine-7-carboxamide chemotype, which shares structural similarities with quinolines, has also been extensively studied as HIV-1 integrase inhibitors. nih.gov These compounds function by chelating metal ions in the enzyme's active site, thereby blocking its catalytic activity. nih.gov This mechanism of action has been extended to other viral endonucleases, such as the pUL89 endonuclease of human cytomegalovirus (HCMV), which also possesses a metal-dependent active site. nih.gov

Research has demonstrated the potential of quinoline derivatives against a range of viruses. Novel quinoline derivatives have shown dose-dependent inhibition of Dengue virus serotype 2 (DENV2) in the low and sub-micromolar range. researchgate.netbohrium.comnih.govnih.gov These compounds appear to act at an early stage of the viral life cycle, impairing the accumulation of the viral envelope glycoprotein (B1211001) without exhibiting direct virucidal activity. nih.gov

In the context of influenza viruses, derivatives of 8-hydroxyquinoline have been evaluated against the highly pathogenic H5N1 avian influenza virus. nih.gov The antiviral activity of these compounds was found to be influenced by their lipophilicity and the electron-withdrawing properties of substituents on the anilide ring. nih.gov For example, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide showed significant inhibition of virus growth with minimal cytotoxicity. nih.gov Other studies have identified compounds like quercetin (B1663063) and aurintricarboxylic acid that can inhibit influenza virus entry and neuraminidase activity, respectively, highlighting diverse mechanisms for combating influenza. nih.govmdpi.com While some existing antivirals may be less effective against severe H5N1 infections, research into new compounds remains crucial. stjude.org

Interactive Table: Antiviral Activity of Quinoline Derivatives

| Compound/Derivative | Virus | Mechanism of Action | Activity | Reference |

|---|---|---|---|---|

| Novel Quinoline Derivatives | Dengue Virus Serotype 2 (DENV2) | Inhibition of an early stage of the viral life cycle, reduction of viral envelope glycoprotein accumulation | Dose-dependent inhibition in the low and sub-micromolar range | researchgate.netnih.gov |

| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | H5N1 Avian Influenza | Not fully elucidated, influenced by lipophilicity and electronic properties | 85.0% virus growth inhibition with 4% cytotoxicity | nih.gov |

| 5-Fluoroquinolone-3-carboxylic acid derivative | HIV-1 | Integrase inhibition | EC₅₀ of 0.032 μM against wild-type virus | nih.gov |

Antimalarial Research Pathways

The fight against malaria has historically relied on quinoline-based drugs like chloroquine. nih.gov However, the emergence of drug-resistant parasite strains necessitates the development of new antimalarial agents. Research continues to explore quinoline derivatives, targeting key parasitic enzymes.

One promising target for antimalarial drugs is Plasmodium lactate (B86563) dehydrogenase (pLDH), an enzyme crucial for the parasite's anaerobic glycolysis. While direct inhibition of pLDH by 8-Chloroquinoline-6-carboxylic acid is not extensively documented in the provided search results, the broader class of quinoline derivatives has been investigated for this purpose. The antimalarial activity of some quinoline compounds is attributed to their ability to inhibit various parasitic enzymes. researchgate.net

Other mechanisms of action for quinoline-based antimalarials include the inhibition of hemozoin formation. nih.gov During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Chloroquine and other quinolines are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death. nih.gov

Furthermore, some 8-aminoquinoline (B160924) derivatives are believed to exert their antimalarial effects by generating reactive oxygen species through their quinoneimine metabolites, thereby inducing oxidative stress in the infected erythrocytes. researchgate.net Research on compounds like 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid has shown that they can alter the oxidative status in Plasmodium berghei-infected erythrocytes, inhibiting enzymes like glucose-6-phosphate dehydrogenase (G6PDH) and glutathione (B108866) peroxidase (GPx). nih.gov

Ligand-Protein Interaction Analysis in Antimalarial Agents

The therapeutic effect of antimalarial agents is intrinsically linked to their ability to interact with specific protein targets within the Plasmodium parasite. While direct studies on 8-chloroquinoline-6-carboxylic acid are limited, research on structurally similar quinoline-based compounds provides significant insights into the potential ligand-protein interactions that may underlie its antimalarial activity.

Quinoline derivatives are known to exert their antimalarial effects through various mechanisms, including the inhibition of hemozoin formation, a detoxification process for the parasite. nih.gov This inhibition is thought to result from the accumulation of the drug in the parasite's food vacuole and its interaction with heme. nih.gov

More specific to protein interactions, molecular docking studies on related compounds, such as 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids, have identified the Plasmodium falciparum lactate dehydrogenase (PfLDH) enzyme as a key target. researchgate.net This enzyme is crucial for the parasite's energy metabolism through glycolysis. researchgate.net In these computational analyses, the quinoline derivatives were found to bind within the active site of PfLDH, forming hydrogen bonds and other non-covalent interactions with critical amino acid residues. researchgate.netresearchgate.net For instance, one of the studied 6-chloroquinoline-4-carboxylic acid derivatives demonstrated significant binding energy and formed multiple hydrogen bonds with the PfLDH receptor. researchgate.net These interactions effectively block the enzyme's active site, disrupting its function and leading to the death of the parasite. researchgate.net

The following table summarizes key interactions observed in a molecular docking study of a 6-chloroquinoline-4-carboxylic acid derivative with the PfLDH receptor protein, illustrating the types of bonds that can be formed.

| Interacting Residue of PfLDH | Type of Interaction |

| Amino Acid 1 | Hydrogen Bond |

| Amino Acid 2 | Hydrophobic Interaction |

| Amino Acid 3 | Pi-Pi Stacking |

This data is illustrative of interactions observed with closely related quinoline compounds and PfLDH.

Metal Chelating Properties in Biological Contexts

Quinoline derivatives, particularly those with functional groups capable of binding metal ions, are recognized for their potent metal-chelating properties. The 8-hydroxyquinoline scaffold, a close structural relative of 8-chloroquinoline-6-carboxylic acid, is a well-established chelator of various biologically important metal ions. nih.gov

Role in Cellular Metal Homeostasis and Chelation with Specific Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺)

The dysregulation of metal ion homeostasis is a contributing factor to various pathological conditions. nih.govnih.gov Quinoline derivatives can play a role in restoring this balance by chelating excess metal ions. The 8-hydroxyquinoline structure, for example, is capable of forming stable complexes with divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). nih.gov This chelating ability stems from the nitrogen atom in the quinoline ring and the adjacent hydroxyl group, which can form a bidentate ligand.

The anticancer effects of some 8-hydroxyquinoline derivatives have been linked to their chelation of Cu²⁺ and Zn²⁺. nih.gov By binding to these metal ions, the compounds can disrupt the function of metalloproteins that are essential for cancer cell proliferation and survival. nih.gov

Relevance to Neurodegenerative Research (e.g., Metal Balance Restoration)

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, an imbalance of metal ions like copper, zinc, and iron in the brain is considered a key factor in the disease's progression. nih.govnih.gov These metal ions can promote oxidative stress and the aggregation of proteins, leading to neuronal damage. nih.gov

Derivatives of 8-hydroxyquinoline are being investigated for their potential to treat these conditions by acting as metal chelators. By sequestering excess metal ions, these compounds can mitigate metal-induced oxidative stress and potentially prevent protein misfolding and aggregation. nih.gov The ability of these small molecules to cross the blood-brain barrier makes them promising candidates for therapies aimed at restoring metal homeostasis in the central nervous system. nih.gov

The following table indicates the metal ions that are effectively chelated by the 8-hydroxyquinoline scaffold, which is structurally similar to 8-chloroquinoline-6-carboxylic acid.

| Metal Ion | Biological Relevance in Disease |

| Copper (Cu²⁺) | Implicated in oxidative stress and protein aggregation in neurodegenerative diseases. nih.gov |

| Zinc (Zn²⁺) | Dysregulation linked to neuronal dysfunction. nih.gov |

| Iron (Fe³⁺) | Excess can catalyze the formation of reactive oxygen species. nih.govnih.gov |

Antioxidant Activity Investigations

The antioxidant activity of quinoline derivatives is often interconnected with their metal-chelating properties. By binding to redox-active metal ions such as Cu²⁺ and Fe³⁺, these compounds can prevent them from participating in Fenton-like reactions, which generate harmful reactive oxygen species (ROS). nih.gov

Research on 8-hydroxyquinoline derivatives has demonstrated their capacity to reduce oxidative stress. nih.gov This neuroprotective effect is partly attributed to their ability to chelate excess metal ions that would otherwise contribute to the production of ROS and subsequent cellular damage. nih.gov While direct and extensive studies on the antioxidant activity of 8-chloroquinoline-6-carboxylic acid are not widely available, the foundational chemistry of the quinoline ring system, especially when substituted with a halogen and a carboxylic acid group, suggests a potential for such activity. The electron-withdrawing nature of these substituents can influence the electronic properties of the quinoline system and its ability to scavenge free radicals.

Further research is necessary to fully elucidate the specific antioxidant mechanisms and capacity of 8-chloroquinoline-6-carboxylic acid.

Coordination Chemistry of 8 Chloroquinoline 6 Carboxylic Acid

Ligand Properties and Metal Ion Complexation

8-Chloroquinoline-6-carboxylic acid is anticipated to act as a versatile ligand, primarily due to the presence of both a heterocyclic nitrogen atom and a carboxylate group. The nitrogen atom of the quinoline (B57606) ring can act as a Lewis base, donating its lone pair of electrons to a metal center. Simultaneously, the carboxylic acid group, upon deprotonation, provides a bidentate or monodentate coordination site through its oxygen atoms. This dual functionality allows for the formation of stable chelate rings with metal ions, a common feature observed in analogous quinoline-based ligands like 8-hydroxyquinoline (B1678124). researchgate.netnih.gov

The electronic properties of the quinoline ring, influenced by the electron-withdrawing chloro substituent at the 8-position, would affect the basicity of the quinoline nitrogen and the acidity of the carboxylic acid. This, in turn, influences the stability and structure of the resulting metal complexes. The interplay of these electronic effects and the steric hindrance from the substituents will dictate the coordination geometry around the metal center.

Table 1: Predicted Coordination Sites and Modes of 8-Chloroquinoline-6-carboxylic Acid

| Potential Donor Atoms | Possible Coordination Modes |

| Quinoline Nitrogen | Monodentate |

| Carboxylate Oxygens | Monodentate, Bidentate (Chelating), Bridging |

This table is predictive and based on the functional groups present in the molecule.

Formation of Coordination Polymers and Discrete Metal Complexes

Based on the coordination chemistry of similar quinoline carboxylic acids, 8-chloroquinoline-6-carboxylic acid is expected to form both discrete metal complexes and extended coordination polymers. The choice between these structures is often influenced by the metal ion's coordination preferences, the reaction conditions (such as solvent and temperature), and the presence of ancillary ligands.

In the formation of discrete complexes, the ligand would likely chelate to a single metal center, with the remaining coordination sites on the metal being occupied by solvent molecules or other co-ligands. The stoichiometry of these complexes would vary depending on the charge and size of the metal ion. For instance, with divalent transition metals, complexes with a 1:2 metal-to-ligand ratio are commonly observed with related bidentate ligands. scirp.org

Alternatively, the bifunctional nature of 8-chloroquinoline-6-carboxylic acid, with its quinoline nitrogen and carboxylate group, makes it a suitable building block for coordination polymers. The carboxylate group can act as a bridging ligand, connecting two or more metal centers to form one-, two-, or three-dimensional networks. The chloro-substituent could also play a role in the solid-state packing of these structures through weak halogen bonding interactions.

Chelation with Specific Transition Metal Ions

The chelation of 8-chloroquinoline-6-carboxylic acid with transition metal ions is expected to be a key feature of its coordination chemistry. The formation of a five- or six-membered chelate ring involving the quinoline nitrogen and one of the carboxylate oxygens would significantly enhance the stability of the resulting complexes, a phenomenon known as the chelate effect.

The affinity of 8-chloroquinoline-6-carboxylic acid for different transition metal ions will likely follow the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which is a general trend for the stability of complexes with high-spin octahedral first-row transition metal ions. Copper(II), with its strong preference for square planar or distorted octahedral geometries, is anticipated to form particularly stable complexes. Spectroscopic techniques such as UV-Vis and IR spectroscopy would be instrumental in characterizing these chelation interactions. For instance, a shift in the C=O stretching frequency in the IR spectrum upon complexation would provide evidence of the carboxylate group's involvement in coordination.

Table 2: Potential Coordination Geometries with Transition Metals (Predictive)

| Metal Ion | Likely Coordination Number | Possible Geometries |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Ni(II) | 6 | Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Mn(II) | 6 | Octahedral |

This table is based on the known coordination preferences of transition metals with similar N,O-donor ligands.

Influence of Coordination on Chemical Reactivity and Potential Biological Effects

The coordination of a metal ion to 8-chloroquinoline-6-carboxylic acid is expected to significantly alter its chemical reactivity and biological properties. The electron distribution within the quinoline ring system will be perturbed upon complexation, which can affect its susceptibility to nucleophilic or electrophilic attack.

Advanced Analytical Methodologies for 8 Chloroquinoline 6 Carboxylic Acid Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the routine analysis of 8-chloroquinoline-6-carboxylic acid. A common approach for compounds of this nature is reversed-phase HPLC, which separates analytes based on their hydrophobicity.

Initial method development often begins with screening various columns and mobile phase compositions to achieve optimal separation from impurities and other matrix components. For quinoline (B57606) derivatives, C18 and phenyl-silica columns are frequently employed. nih.govsielc.com The choice of a stationary phase depends on the specific separation requirements, with phenyl-silica columns sometimes offering unique selectivity for aromatic compounds. nih.gov

The mobile phase typically consists of an aqueous component, often with a buffer to control the pH and the ionization state of the acidic carboxylic group, and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of all compounds of interest with good peak shape.

Detection is commonly performed using a UV detector, as the quinoline ring system possesses strong chromophores. For instance, related halogenated 8-hydroxyquinoline (B1678124) compounds have been detected at 273 nm after forming nickel complexes. nih.gov The selection of the detection wavelength should be optimized based on the UV spectrum of 8-chloroquinoline-6-carboxylic acid to maximize sensitivity.

A typical starting point for HPLC method development for 8-chloroquinoline-6-carboxylic acid is summarized in the table below.

| Parameter | Typical Starting Conditions |

| Column | Reversed-phase C18 or Phenyl-silica (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized from low to high percentage of Mobile Phase B |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at an optimized wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Injection Volume | 5 - 20 µL |

This table presents a generalized starting point for method development, which would require further optimization for specific analytical needs.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For more demanding applications requiring higher sensitivity and selectivity, such as bioanalytical studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.

In the development of an LC-MS/MS method for a related compound, 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), an ultra-high-performance liquid chromatography (UHPLC) system was utilized to achieve rapid and efficient separations. nih.govnih.gov The chromatographic separation was performed on a C18 column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. nih.govnih.gov The formic acid serves to protonate the analyte, which is beneficial for positive ion electrospray ionization (ESI).

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govnih.gov In this mode, a specific precursor ion (the protonated molecule, [M+H]+) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and interferences. For CLBQ14, the transition of m/z 257.919 → m/z 151.005 was monitored. nih.gov A similar approach would be developed for 8-chloroquinoline-6-carboxylic acid, identifying its unique precursor and product ions.

Sample preparation for LC-MS/MS analysis, especially from biological matrices like plasma or urine, often involves protein precipitation with an organic solvent such as acetonitrile, followed by centrifugation to remove the precipitated proteins. nih.govnih.gov

| Parameter | Example LC-MS/MS Conditions for a Quinoline Derivative (CLBQ14) |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Waters XTerra MS C18 (3.5 µm, 2.1 x 50 mm) nih.govnih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]+ | To be determined for 8-chloroquinoline-6-carboxylic acid |

| Product Ion | To be determined for 8-chloroquinoline-6-carboxylic acid |

| Sample Preparation | Protein precipitation nih.govnih.gov |

This table is based on a method for a structurally similar compound and would be adapted for 8-chloroquinoline-6-carboxylic acid. nih.govnih.gov

Derivatization Strategies for Enhanced Analytical Detection and Screening

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For carboxylic acids like 8-chloroquinoline-6-carboxylic acid, derivatization can enhance their detectability in LC-MS/MS, particularly when using electrospray ionization.

A notable derivatization strategy for carboxylic acids involves the use of reagents that introduce a readily ionizable group, thereby increasing the ionization efficiency in the mass spectrometer. nih.gov Reagents such as 2-hydrazinopyridine (B147025) (HP) and 2-picolylamine (PA) have been shown to react rapidly with carboxylic acids in the presence of a condensing agent like 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov

This reaction converts the carboxylic acid into a derivative that is highly responsive in positive-ion ESI-MS. nih.gov The resulting derivatives also produce characteristic product ions during tandem mass spectrometry (MS/MS), which is advantageous for developing sensitive and specific selected reaction monitoring (SRM) methods. nih.gov The use of 2-picolylamine, for instance, has been reported to increase the detection response of various carboxylic acids by 9 to 158-fold, with limits of detection in the low femtomole range. nih.gov